molecular formula C16H17N3O2 B2471946 N-(1-cyanocyclohexyl)-2-(4-cyanophenoxy)acetamide CAS No. 940235-61-0

N-(1-cyanocyclohexyl)-2-(4-cyanophenoxy)acetamide

Cat. No.: B2471946
CAS No.: 940235-61-0
M. Wt: 283.331
InChI Key: MNJJZQXJQDOOEQ-UHFFFAOYSA-N
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Description

N-(1-cyanocyclohexyl)-2-(4-cyanophenoxy)acetamide is a chemical compound characterized by the presence of both a cyanocyclohexyl and a cyanophenoxy group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyanocyclohexyl)-2-(4-cyanophenoxy)acetamide typically involves the reaction of 1-cyanocyclohexylamine with 2-(4-cyanophenoxy)acetyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often employing automated systems for precise control of reaction parameters. The use of high-throughput screening and process optimization techniques ensures consistent quality and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyanocyclohexyl)-2-(4-cyanophenoxy)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile groups to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanophenoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed under basic conditions.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of amines or other reduced forms.

    Substitution: Formation of substituted derivatives with different functional groups replacing the cyanophenoxy group.

Scientific Research Applications

N-(1-cyanocyclohexyl)-2-(4-cyanophenoxy)acetamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-cyanocyclohexyl)-2-(4-cyanophenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-(1-cyanocyclohexyl)-2-(4-cyanophenoxy)acetamide analogs: Compounds with similar structural features but different substituents.

    Other cyanophenoxy derivatives: Compounds containing the cyanophenoxy group but with different acetamide or cyclohexyl groups.

Uniqueness

This compound is unique due to its specific combination of cyanocyclohexyl and cyanophenoxy groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(1-cyanocyclohexyl)-2-(4-cyanophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2/c17-10-13-4-6-14(7-5-13)21-11-15(20)19-16(12-18)8-2-1-3-9-16/h4-7H,1-3,8-9,11H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNJJZQXJQDOOEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C#N)NC(=O)COC2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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